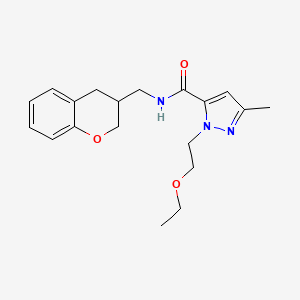

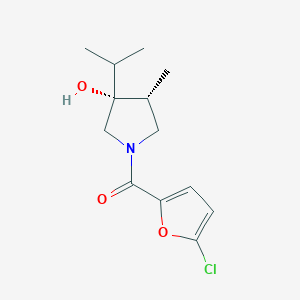

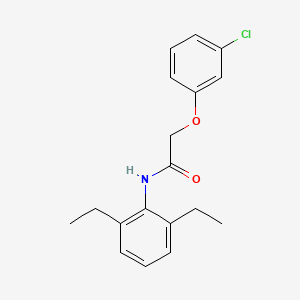

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol, also known as L-765,314, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. It was first synthesized in 1991 by the pharmaceutical company Merck & Co. for the treatment of hypertension.

Mécanisme D'action

Angiotensin II is a powerful vasoconstrictor that increases blood pressure by constricting blood vessels and promoting the retention of salt and water in the body. It also stimulates the production of aldosterone, a hormone that promotes sodium retention and potassium excretion in the kidneys. (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol works by binding to the angiotensin II type 1 receptor and blocking its activation by angiotensin II. This leads to vasodilation, decreased sodium and water retention, and reduced aldosterone secretion, resulting in lower blood pressure.

Biochemical and Physiological Effects:

In addition to its effects on blood pressure, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been shown to have other biochemical and physiological effects. Studies have demonstrated that (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can improve endothelial function, reduce oxidative stress, and inhibit the growth and migration of vascular smooth muscle cells. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol is a well-characterized and potent angiotensin II receptor antagonist that has been extensively studied in vitro and in vivo. It is widely available from commercial sources and can be used in a variety of experimental settings. However, like all pharmacological agents, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has limitations and potential side effects that must be taken into consideration when designing experiments. For example, it may interact with other drugs or affect other physiological systems in addition to the renin-angiotensin-aldosterone system.

Orientations Futures

There are several areas of research that could benefit from further investigation of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol and related compounds. One area of interest is the potential use of angiotensin II receptor antagonists in the treatment of renal disease, particularly in patients with diabetic nephropathy. Another area of interest is the potential use of angiotensin II receptor antagonists in the prevention of cardiovascular events in patients with hypertension and other risk factors. Finally, there is ongoing research into the development of more selective and potent angiotensin II receptor antagonists with fewer side effects and improved therapeutic efficacy.

Méthodes De Synthèse

The synthesis of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-hydroxy-4-methylpyridine with a tert-butyldimethylsilyl group. The protected compound is then reacted with 5-chloro-2-furoyl chloride to form an ester. The ester is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic alcohol using a chiral resolving agent to obtain the desired (3R*,4R*)-enantiomer.

Applications De Recherche Scientifique

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and renal disease. It is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in regulating blood pressure and fluid balance in the body. By blocking the effects of angiotensin II, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can help to lower blood pressure and reduce the risk of cardiovascular events.

Propriétés

IUPAC Name |

(5-chlorofuran-2-yl)-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-8(2)13(17)7-15(6-9(13)3)12(16)10-4-5-11(14)18-10/h4-5,8-9,17H,6-7H2,1-3H3/t9-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKYGUXRYIAJX-NOZJJQNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(methylthio)acetyl]piperidine](/img/structure/B5665928.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B5665933.png)

![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)

![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)

![1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)

![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)